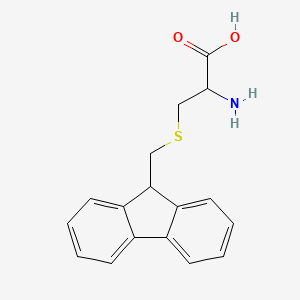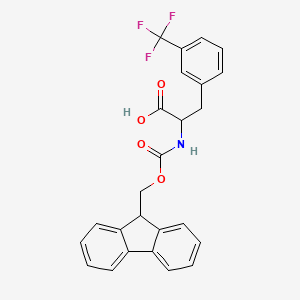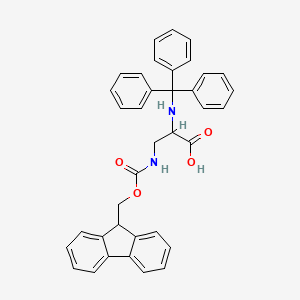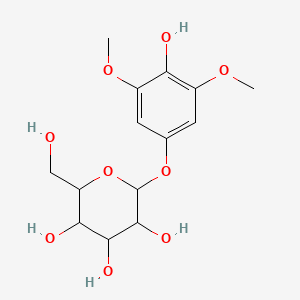
4-Hydroxy-3,5-dimethoxyphenyl beta-D-glucopyranoside; (-)-3,5-Dimethoxy-4-hydroxyphenyl beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3,5-dimethoxyphenyl beta-D-glucopyranoside, also known as (-)-3,5-Dimethoxy-4-hydroxyphenyl beta-D-glucopyranoside, is a naturally occurring phenolic glycoside. This compound is characterized by the presence of a phenolic group substituted with methoxy groups at the 3 and 5 positions, and a hydroxyl group at the 4 position, attached to a beta-D-glucopyranoside moiety. It is commonly found in various plants and has been studied for its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-dimethoxyphenyl beta-D-glucopyranoside typically involves the glycosylation of 4-Hydroxy-3,5-dimethoxyphenol with a suitable glucosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate as a catalyst and acetobromoglucose as the glucosyl donor. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as plants that are rich in phenolic glycosides. The extraction process typically includes solvent extraction, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using automated synthesis equipment to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3,5-dimethoxyphenyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Various substituted phenolic glycosides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying glycosylation reactions and phenolic chemistry.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The biological effects of 4-Hydroxy-3,5-dimethoxyphenyl beta-D-glucopyranoside are primarily attributed to its antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its phenolic hydroxyl group. It also modulates various signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-3-methoxyphenyl beta-D-glucopyranoside
- 2-(3,4-dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside
- Tricin 4’-glucoside
Uniqueness
4-Hydroxy-3,5-dimethoxyphenyl beta-D-glucopyranoside is unique due to the presence of both methoxy and hydroxyl groups on the phenolic ring, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a unique balance of hydrophilic and lipophilic properties, enhancing its solubility and bioavailability.
Eigenschaften
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-20-7-3-6(4-8(21-2)10(7)16)22-14-13(19)12(18)11(17)9(5-15)23-14/h3-4,9,11-19H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHCKWOYUSDWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol](/img/structure/B13396380.png)
![tert-butyl N-[5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B13396385.png)
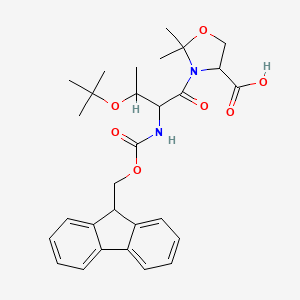
![N-butanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine](/img/structure/B13396395.png)
![2-[(1S,6S)-6-isopropenyl-3-methyl-1-cyclohex-2-enyl]-5-propyl-benzene-1,3-diol](/img/structure/B13396415.png)
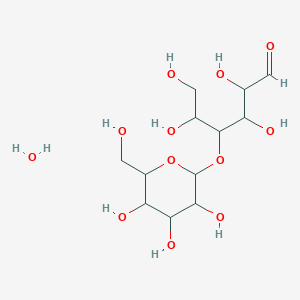
![1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalene-2,5-diol](/img/structure/B13396428.png)
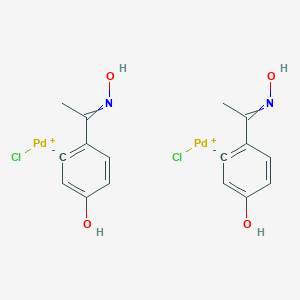
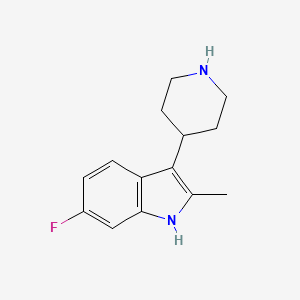
![3-chloro-7-[2-(hydroxymethyl)morpholin-4-yl]-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B13396439.png)
